(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol involves several steps, starting from readily available starting materials. One common method involves the reaction of thiourea with a suitable aldehyde or ketone under acidic conditions to form the thiazole ring . The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease.
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness
(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on the thiazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H11N3OS |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(6S,7S)-2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C7H11N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3,5,11H,1-2,8H2,(H2,9,10)/t3-,5-/m0/s1 |
InChI Key |
OXZALVQILJSBEV-UCORVYFPSA-N |
Isomeric SMILES |
C1CC2=C([C@H]([C@H]1N)O)SC(=N2)N |
Canonical SMILES |
C1CC2=C(C(C1N)O)SC(=N2)N |
Origin of Product |
United States |
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